

Technical Support Center: SPDV Cell Culture

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Compound of Interest

Compound Name: SPDV

Cat. No.: B2369777

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Welcome to the technical support center for **SPDV** cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage contamination in their cell culture experiments.

Note: While the principles outlined here are broadly applicable to mammalian and invertebrate cell culture, specific protocols for "**SPDV**" cells may vary. The information on shrimp cell culture is provided as a relevant example for invertebrate cell lines.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common contamination issues.

Issue 1: Sudden Turbidity and/or Color Change in Culture Medium

Question: My cell culture medium has suddenly become cloudy, and the pH indicator has changed color (usually to yellow). What is the likely cause and what should I do?

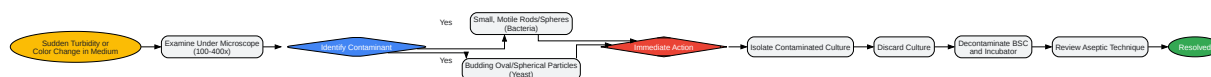
Answer:

This is a classic sign of bacterial or yeast contamination.^{[1][2]} Bacteria and yeast grow rapidly in nutrient-rich culture media, leading to a rapid decrease in pH and visible turbidity.^{[1][2][3]}

Troubleshooting Steps:

- Immediate Action: Isolate the contaminated flask or plate to prevent cross-contamination to other cultures.[\[4\]](#)
- Microscopic Examination: Observe the culture under a microscope at high magnification (100-400x).[\[2\]](#)
 - Bacteria: Look for small, motile (moving) rod-shaped or spherical particles between your cells.[\[2\]](#)
 - Yeast: Look for individual oval or spherical particles that may be budding.
- Confirmation (Optional but Recommended):
 - Gram Staining: This can help identify the type of bacteria (Gram-positive or Gram-negative).[\[4\]](#)
 - Culture Plating: Streak a sample of the contaminated medium onto a nutrient agar plate to culture and identify the specific microorganism.[\[4\]](#)
- Resolution:
 - Discard: The most recommended action is to discard the contaminated culture to prevent further spread.[\[1\]](#)[\[5\]](#)[\[6\]](#)
 - Decontamination: Thoroughly decontaminate the biological safety cabinet (BSC) and incubator.[\[3\]](#)[\[4\]](#)
 - Review Procedures: Carefully review your aseptic technique to identify potential sources of the contamination.[\[1\]](#)

Logical Flow for Identifying and Addressing Microbial Contamination



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Caption: Decision tree for managing bacterial or yeast contamination.

Issue 2: Cells are Growing Poorly, Detaching, or Appear Unhealthy Without Obvious Microbial Growth

Question: My cells are not proliferating as expected, and many are detaching from the flask, but the medium is clear. What could be the problem?

Answer:

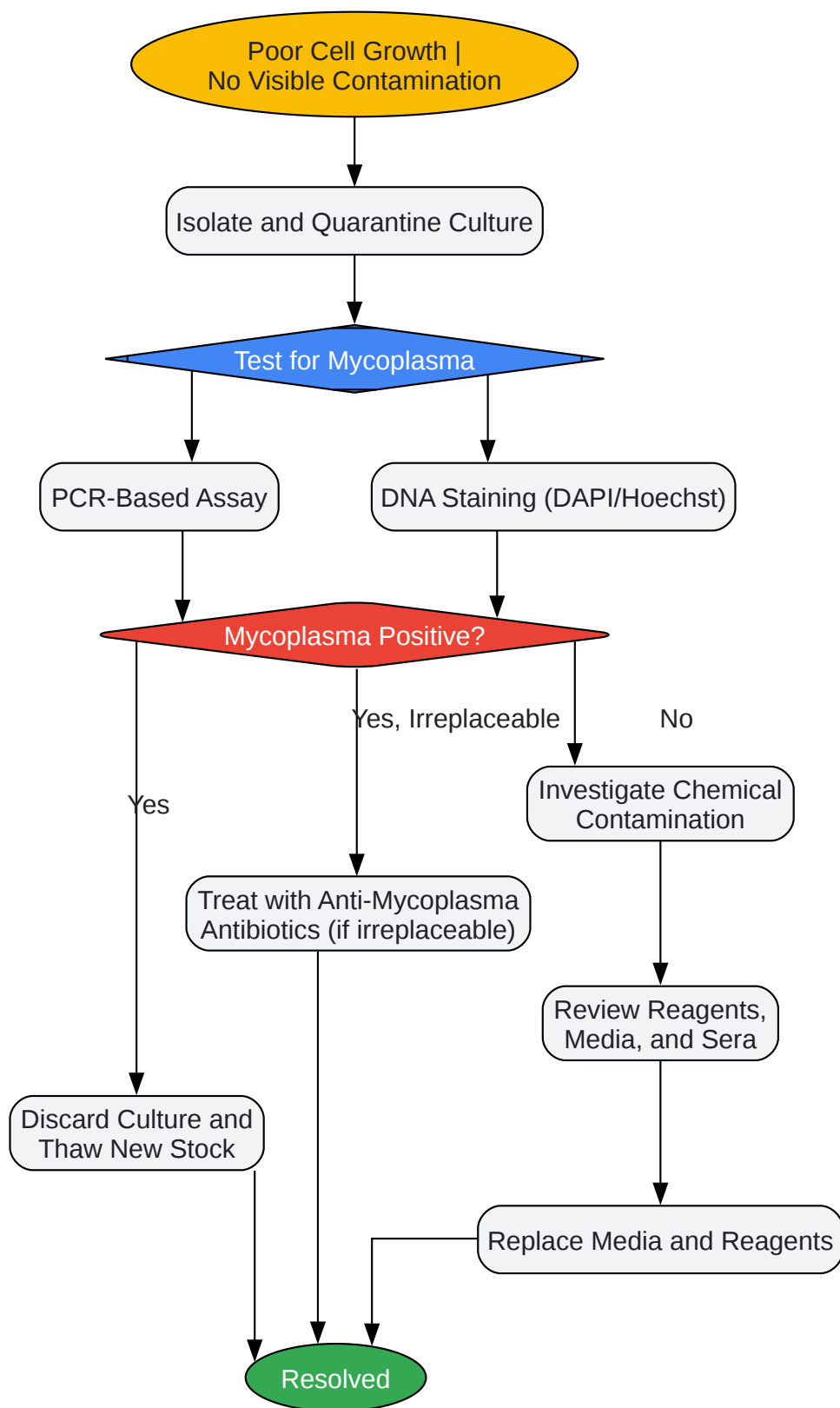
This scenario often points to a more insidious contaminant, such as Mycoplasma, or a chemical contaminant. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.^{[7][8]} They can alter cell metabolism and growth without causing the typical signs of bacterial contamination.^[7] Chemical contamination from sources like detergents or impurities in reagents can also be cytotoxic.

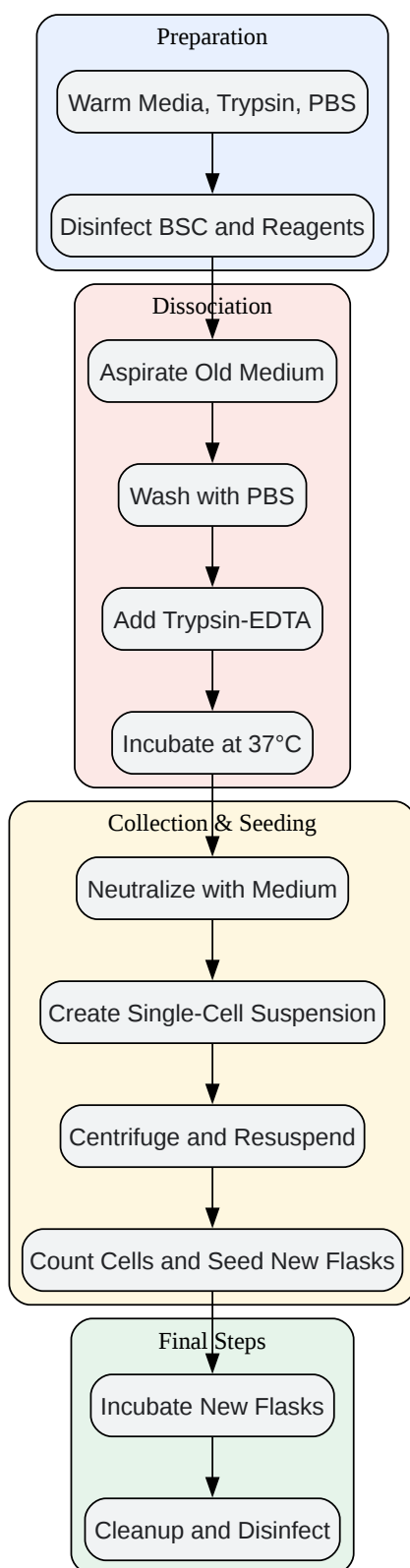
Troubleshooting Steps:

- Isolate and Quarantine: Segregate the affected cultures to prevent potential cross-contamination.^[6]
- Test for Mycoplasma: This is the most likely culprit. Several detection methods are available.
 - PCR-Based Kits: These are rapid and sensitive, detecting Mycoplasma DNA in the culture supernatant.^{[5][9]}

- DNA Staining: Using fluorescent dyes like DAPI or Hoechst can reveal Mycoplasma as small fluorescent dots outside the cell nuclei.[\[5\]](#)[\[9\]](#)
- Culture Method: This is a direct test but is time-consuming.[\[9\]](#)
- Investigate Chemical Contamination:
 - Review recent changes in reagents, media, or sera.[\[1\]](#)
 - Ensure all glassware is thoroughly rinsed with high-purity water.[\[6\]](#)
 - Check for residues from cleaning agents in the incubator or BSC.
- Resolution:
 - Mycoplasma Positive:
 - Discard: The safest and most common recommendation is to discard the contaminated cell line and start a new vial from a frozen stock that has tested negative.[\[5\]](#)
 - Treatment: For irreplaceable cell lines, specific anti-Mycoplasma antibiotics can be used, but this should be a last resort.[\[8\]](#)
 - Chemical Contamination Suspected: Discard the current media and replace it with fresh, trusted reagents. If the problem persists, start a new culture from a frozen stock.

Workflow for Investigating Poor Cell Health





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